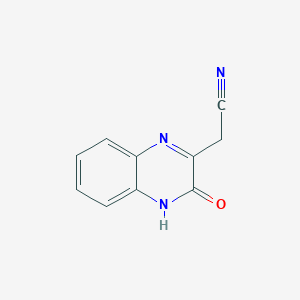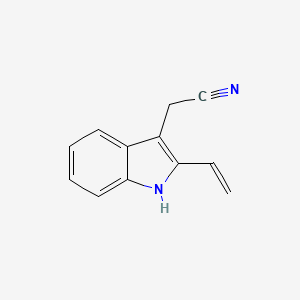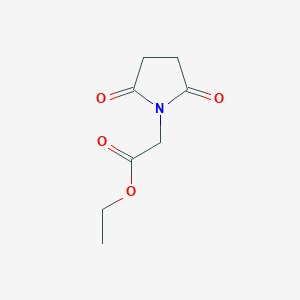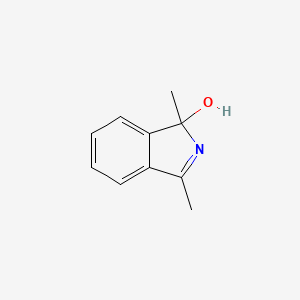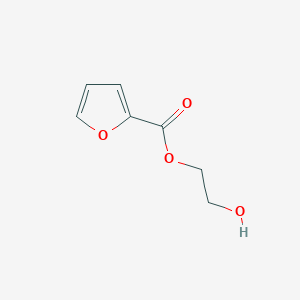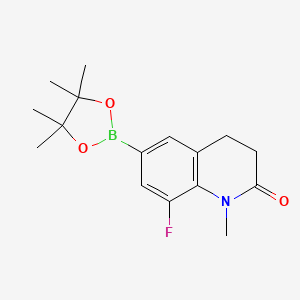
4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
Vue d'ensemble
Description
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of the chlorine atom into the biphenyl structure.
Methylation: Addition of the methyl group to the biphenyl ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
These reactions are usually carried out under controlled conditions using appropriate catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Catalysts: Such as palladium or other transition metals to facilitate the reactions.
Purification steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the chlorine atom to a hydrogen atom.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as sodium hydroxide or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 4-carboxy-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl.
Reduction: Formation of 4-methyl-2-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example:
Molecular targets: Such as enzymes or receptors that the compound can bind to and modulate their activity.
Pathways: Including signal transduction pathways that are affected by the compound’s presence.
Comparaison Avec Des Composés Similaires
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds, such as:
4-Chloro-4’-methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methyl-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the methyl group, leading to variations in its chemical behavior.
The uniqueness of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in the combination of the chlorine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
4-chloro-1-(4-methylphenyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYHPBSAHWTSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


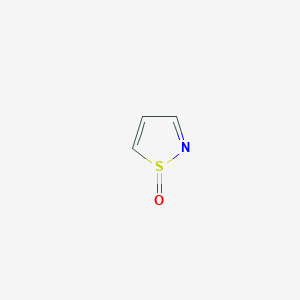
![6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3347628.png)
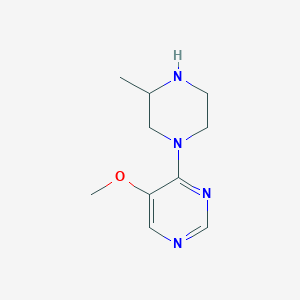

![1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide](/img/structure/B3347661.png)
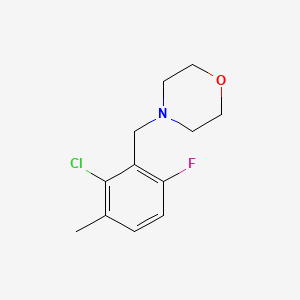
![4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3347664.png)
![9a-Methylhexahydropyrrolo[2,1-b][1,3]oxazepin-7(8H)-one](/img/structure/B3347671.png)
